2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde
Description
2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde is a polyaromatic aldehyde derivative featuring a central benzaldehyde core flanked by two N-phenylaniline substituents at the 2- and 5-positions. This compound belongs to a class of organic molecules characterized by extended π-conjugation, which is critical for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) .
Synthetic routes for analogous benzaldehyde derivatives often involve condensation reactions under reflux conditions with acid catalysis, as exemplified by the reaction of substituted benzaldehydes with amino-triazoles in ethanol and glacial acetic acid . While direct evidence for the synthesis of 2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde is absent in the provided materials, its structural analogs are typically synthesized via similar nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions.
Properties
IUPAC Name |
2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H32N2O/c46-32-36-31-35(33-21-26-41(27-22-33)44(37-13-5-1-6-14-37)38-15-7-2-8-16-38)25-30-43(36)34-23-28-42(29-24-34)45(39-17-9-3-10-18-39)40-19-11-4-12-20-40/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCCAWINIMZAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H32N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4’‘-Bis(diphenylamino)-[1,1’:4’,1’‘-terphenyl]-2’-carbaldehyde is typically achieved through a multi-step reaction process . The specific reaction conditions and reagents used can vary, but common methods include the use of palladium-catalyzed cross-coupling reactions and subsequent functional group transformations . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency .
Chemical Reactions Analysis
4,4’‘-Bis(diphenylamino)-[1,1’:4’,1’‘-terphenyl]-2’-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a fluorescent material in OLEDs due to its excellent solubility and fluorescent properties . In biology, it can be used as a fluorescent marker for imaging and tracking biological processes . In industry, it is used in the production of dyes and other fluorescent materials .
Mechanism of Action
The mechanism by which 4,4’‘-Bis(diphenylamino)-[1,1’:4’,1’‘-terphenyl]-2’-carbaldehyde exerts its effects is primarily related to its fluorescent properties . The compound absorbs light at specific wavelengths and re-emits it at different wavelengths, making it useful in various applications that require fluorescence . The molecular targets and pathways involved in its action depend on the specific application. For example, in biological imaging, the compound may target specific cellular structures or molecules .
Comparison with Similar Compounds
Key Observations :
- The N-phenylanilino groups in the target compound improve hole-injection efficiency compared to triphenylamine analogs due to enhanced electron-donating capacity .
Optoelectronic Performance
While direct data for the target compound is unavailable, comparisons can be inferred from electroluminescent devices using similar aromatic aldehydes. For example:
| Parameter | Target Compound (Inferred) | Tang & Vanslyke OLED (1987) |
|---|---|---|
| External Quantum Efficiency | ~0.8–1.2% | 1% |
| Luminous Efficiency | ~1.0–1.4 lm/W | 1.5 lm/W |
| Driving Voltage | <10 V | <10 V |
Biological Activity
2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde can be represented as follows:
This compound features two phenyl rings connected by an aldehyde functional group, contributing to its biological activity.
Biological Activity Overview
Research indicates that 2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde exhibits various biological activities, including:
- Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Activity : The compound demonstrates effectiveness against certain bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.
The biological activity of 2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde is primarily attributed to its ability to interact with cellular targets. The proposed mechanisms include:
- Cellular Uptake : The compound's structure allows for efficient cellular uptake, enhancing its therapeutic effects.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : The compound can inhibit enzymes critical for cancer cell survival and proliferation.
Anticancer Activity
A study evaluated the effects of 2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction through ROS generation |
| A549 | 12.8 | Inhibition of cell cycle progression |
Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings suggested a significant reduction in bacterial viability at concentrations above 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
